3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid 3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18598509
InChI: InChI=1S/C14H12ClN3O3/c15-10-4-2-1-3-9(10)11(7-13(19)20)18-14(21)12-8-16-5-6-17-12/h1-6,8,11H,7H2,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C14H12ClN3O3
Molecular Weight: 305.71 g/mol

3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid

CAS No.:

Cat. No.: VC18598509

Molecular Formula: C14H12ClN3O3

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid -

Specification

Molecular Formula C14H12ClN3O3
Molecular Weight 305.71 g/mol
IUPAC Name 3-(2-chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid
Standard InChI InChI=1S/C14H12ClN3O3/c15-10-4-2-1-3-9(10)11(7-13(19)20)18-14(21)12-8-16-5-6-17-12/h1-6,8,11H,7H2,(H,18,21)(H,19,20)
Standard InChI Key OGNBARHGQVMGGX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C2=NC=CN=C2)Cl

Introduction

3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid is a complex organic compound featuring a chlorophenyl group and a pyrazine-2-carbonylamino moiety. This compound is classified as a carboxylic acid due to the presence of a carboxyl functional group in its structure. The unique molecular structure of this compound contributes to its potential biological activity and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid typically involves multi-step organic reactions. Starting materials may include chlorophenyl derivatives and pyrazine-2-carbonyl compounds. The synthesis requires careful control of reaction conditions such as temperature, solvent selection, and the use of catalysts to enhance efficiency. Techniques like chromatography are used to purify the final product.

Chemical Reactions

  • Esterification: Reacts with alcohols to form esters.

  • Amidation: Can react with amines to form amides.

  • Decarboxylation: May undergo decarboxylation under certain conditions.

Comparison with Related Compounds

Compounds like (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid and (R)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid share similar structural features, including a pyrazine-2-carboxamido group. These compounds have been studied for their potential roles in medicinal chemistry, particularly in relation to bortezomib, a proteasome inhibitor used in cancer treatment.

CompoundMolecular FormulaMolecular WeightCAS Number
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acidC14H13N3O3271.27114457-94-2
(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acidC14H13N3O3271.271608986-16-8

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